molecular formula C22H14BrNO6 B2631837 Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate CAS No. 780808-57-3

Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate

Cat. No.: B2631837
CAS No.: 780808-57-3
M. Wt: 468.259
InChI Key: ZPEFAYFIAPQBKE-UHFFFAOYSA-N
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Description

Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate is a useful research compound. Its molecular formula is C22H14BrNO6 and its molecular weight is 468.259. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Heterocyclic Compounds : This compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For example, reactions of hydrazonoyl halides have led to the creation of novel compounds with potential biological activities (Abdelhamid & Abdelaziz, 2007).
  • Fluorescence Study : Derivatives of Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate have been synthesized and studied for their fluorescence properties, showing potential for blue light emission applications (Mahadevan et al., 2014).

Potential Therapeutic Uses

  • Antifungal and Antioxidant Agents : Novel coumarin-based triazole derivatives, including those related to the this compound, have shown potential as antifungal and antioxidant agents. These compounds demonstrated significant activity against various fungal strains and exhibited antioxidant properties (Shaikh et al., 2016).
  • Antibacterial Properties : Research on novel coumarin derivatives related to this compound has indicated promising antibacterial activities. These studies have led to the identification of compounds with significant inhibitory effects against various bacterial strains (Velpula et al., 2015).

Properties

IUPAC Name

ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO6/c1-3-27-22(26)17-10(2)28-16-9-13(23)19-11(18(16)17)8-12(21(25)30-19)20-24-14-6-4-5-7-15(14)29-20/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFAYFIAPQBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C3C(=C21)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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